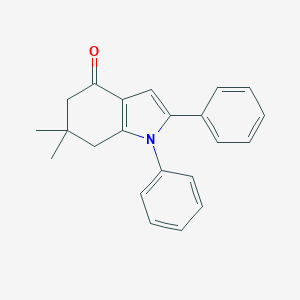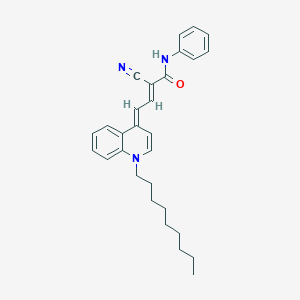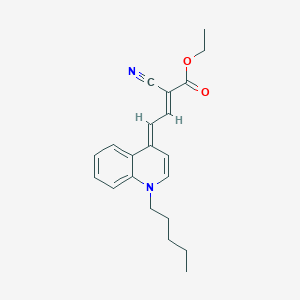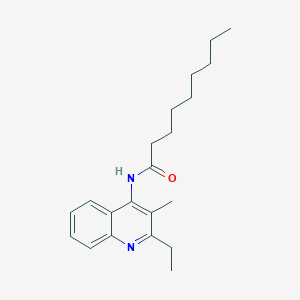
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one is a chemical compound with the molecular formula C22H21NO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4-ones involves a two-step process. This process includes a three-component reaction of phenacyl bromide, dimedone, and various anilines in the presence of K in water-ethanol (1:1) under reflux conditions .Molecular Structure Analysis
The molecular structure of 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one has been investigated in several studies . The structure is determined by X-ray crystallography and the impact of substitutions on the geometry of the imidazole units is also studied .Chemical Reactions Analysis
The chemical reactions involving 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one are complex and involve multiple steps. The product of these reactions is often used in further chemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one include its molecular weight and structure . More detailed properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Synthesis
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one and related compounds have been explored for their photochemical properties and synthetic applications. The study by Kravchenko et al. (2018) focuses on the transformations of S-substituted derivatives under specific conditions, leading to novel compounds with potential photochemical applications. This research outlines the formation of complex molecular structures through reactions with benzoquinones, followed by photochemical transformations involving singlet oxygen under UV irradiation, revealing significant data on absorption and fluorescence properties (Kravchenko et al., 2018).
Applications in Dye-Sensitized Solar Cells (DSCs)
Another domain of application for structurally related compounds is in dye-sensitized solar cells (DSCs). The work by Constable et al. (2009) describes the synthesis of copper(I) complexes with ligands derived from 6,6'-disubstituted-2,2'-bipyridine, including carboxylic acid substituents for use in copper-based DSCs. This study provides insights into the potential of these compounds in renewable energy technologies, showcasing the role of classical and non-classical hydrogen bonding and pi-stacking interactions in determining the solid-state packing of these structures and their preliminary applications in DSCs (Constable et al., 2009).
Molecular Structure Analysis
The structural analysis of compounds related to 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one is essential for understanding their chemical behavior and potential applications. Venkateswaramoorthi et al. (2012) conducted a comprehensive study involving the synthesis, spectral characterization, and single-crystal X-ray diffraction analysis of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives. This research highlights the significance of understanding molecular conformations, in this case, the boat–chair conformation, and their implications for chemical reactivity and potential applications (Venkateswaramoorthi et al., 2012).
Synthesis and Antimicrobial Activity
Additionally, the synthesis and potential biological applications of compounds within this chemical class have been explored. Nural et al. (2018) investigated a novel bicyclic thiohydantoin fused to pyrrolidine compound for its structural characteristics, acid dissociation constants, and antimicrobial activity. This study underscores the importance of detailed chemical analysis for the development of compounds with potential therapeutic applications, highlighting the antimicrobial activity against various bacterial and mycobacterial strains (Nural et al., 2018).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a range of biological activities . More research would be required to identify the specific pathways affected by this compound.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and more
Eigenschaften
IUPAC Name |
6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-22(2)14-20-18(21(24)15-22)13-19(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSSMCPKNVMYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Hydroxy-2-methyl-1-(p-tolyl)-3-indolyl]ethanone](/img/structure/B376874.png)
![1-[5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376877.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexadecanamide](/img/structure/B376879.png)
![4-(4-Bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]nicotinonitrile](/img/structure/B376880.png)
![2-[(E)-2-Phenylethenyl]naphthalene](/img/structure/B376882.png)
![2-(dipentylamino)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B376884.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B376886.png)

![2-[2-(1-Prop-2-enylpyridin-4-ylidene)ethylidene]propanedinitrile](/img/structure/B376889.png)


![2,2,2-trichloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B376894.png)
![N-(4-nitrobenzylidene)-4-{4-[(4-nitrobenzylidene)amino]phenoxy}aniline](/img/structure/B376896.png)